
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid
Übersicht
Beschreibung
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a synthetic organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, a cyclopropylmethoxy substituent, and a benzoic acid core. This compound is primarily used in peptide synthesis and organic chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the benzoic acid derivative with cyclopropylmethanol in the presence of a suitable catalyst.
Final Assembly: The protected amino benzoic acid derivative is then coupled with the cyclopropylmethoxy group under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and catalysts.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling.
Substitution Reactions: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Fmoc-Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions with other amino acids or peptides result in extended peptide chains.
Wissenschaftliche Forschungsanwendungen
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the synthesis of peptides and proteins for studying biological processes.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Cyclopropylmethoxy Group: Provides steric hindrance and influences the compound’s reactivity.
Benzoic Acid Core: Acts as a scaffold for further functionalization and coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Fmoc-amino)benzoic acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
5-(Cyclopropylmethoxy)benzoic acid: Lacks the Fmoc-protected amino group, limiting its use in peptide synthesis.
Fmoc-protected amino acids: Such as Fmoc-phenylalanine or Fmoc-lysine, which have different side chains and reactivities.
Uniqueness
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is unique due to the combination of the Fmoc-protected amino group and the cyclopropylmethoxy substituent, which provides both protection and steric effects, making it highly useful in selective synthesis and complex molecule construction.
Eigenschaften
IUPAC Name |
5-(cyclopropylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c28-25(29)22-13-17(31-14-16-9-10-16)11-12-24(22)27-26(30)32-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,11-13,16,23H,9-10,14-15H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGSCVYSMCBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138064 | |
| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-63-6 | |
| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Cyclopropylmethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


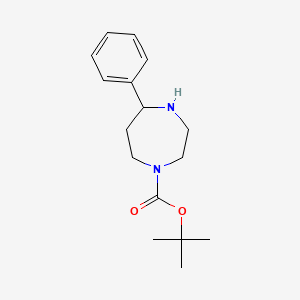

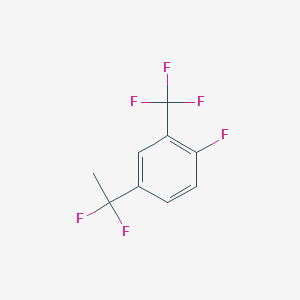

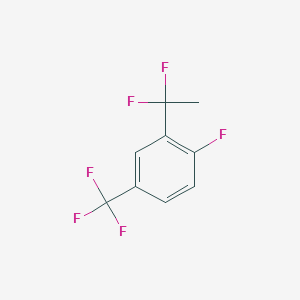


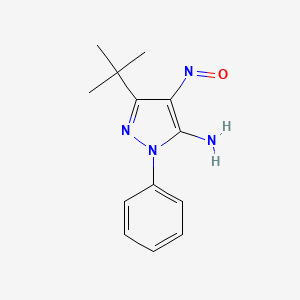
![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)
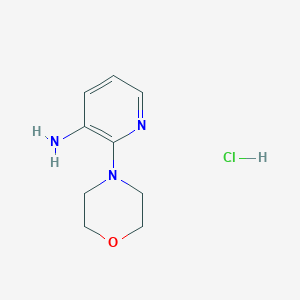

![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)
